![molecular formula C17H10N2O2S B12637793 2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline CAS No. 922145-24-2](/img/structure/B12637793.png)
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline is a heterocyclic compound that features a benzodioxole moiety fused with a thienoquinoxaline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline typically involves the formation of the thienoquinoxaline core followed by the introduction of the benzodioxole group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with o-phenylenediamine in the presence of a suitable catalyst can yield the thienoquinoxaline core. Subsequent reactions with benzodioxole derivatives can introduce the desired functional group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.
化学反応の分析
Types of Reactions
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce thienoquinoxaline alcohols.
科学的研究の応用
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include the inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-YL)-1,3-benzothiazole
- N-(2H-1,3-Benzodioxol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide
Uniqueness
2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline is unique due to its specific structural features that confer distinct chemical and biological properties
特性
CAS番号 |
922145-24-2 |
|---|---|
分子式 |
C17H10N2O2S |
分子量 |
306.3 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)thieno[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H10N2O2S/c1-2-4-12-11(3-1)18-13-8-16(22-17(13)19-12)10-5-6-14-15(7-10)21-9-20-14/h1-8H,9H2 |
InChIキー |
VTJAASDHCDVJRZ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=NC5=CC=CC=C5N=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


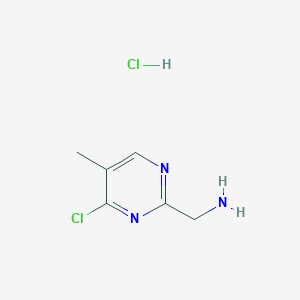
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
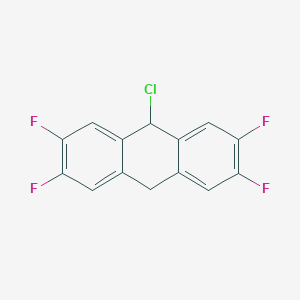
![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
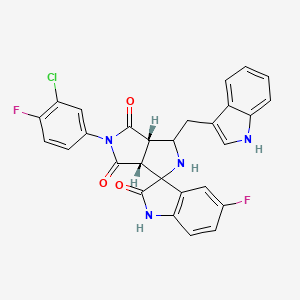
![4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B12637749.png)


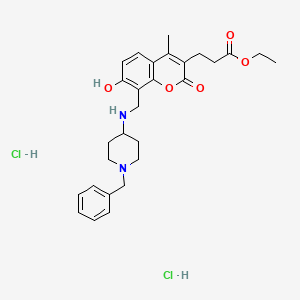
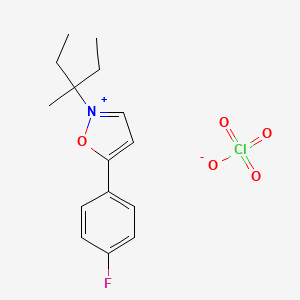
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)
